4-Bromo-3-fluorotoluene

Catalog No.
S667000
CAS No.
452-74-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorotoluene

CAS Number

452-74-4

Product Name

4-Bromo-3-fluorotoluene

IUPAC Name

1-bromo-2-fluoro-4-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

SLFNGVGRINFJLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Br)F

Synonyms

1-Bromo-2-fluoro-4-methylbenzene; 4-Bromo-3-fluorotoluene; 1-Bromo-2-fluoro-4-methylbenzene; 2-Fluoro-4-methyl-1-bromobenzene; 3-Fluoro-4-bromotoluene; 4-Bromo-3-fluorotoluene

Canonical SMILES

CC1=CC(=C(C=C1)Br)F
  • Synthetic Precursor

    Due to the presence of a reactive bromine and fluorine group, 4-Bromo-3-fluorotoluene could serve as a building block for synthesizing more complex molecules. The bromine group can be readily substituted with other functional groups through various chemical reactions, while the fluorine can introduce unique electronic properties to the final molecule. For instance, a research article describes the synthesis of fluorinated piperazinones using 4-chloro-3-fluorotoluene (a similar compound) as a starting material. These piperazinones exhibited promising inhibitory activity against enzymes involved in cellular signaling [].

  • Medicinal Chemistry

    The introduction of fluorine atoms into drug molecules can sometimes enhance their effectiveness or improve their pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug). 4-Bromo-3-fluorotoluene could be a starting point for the development of novel therapeutic agents. Researchers have explored the synthesis and biological activity of fluorinated analogues of flurbiprofen, an anti-inflammatory drug, and 4-bromo-3-fluorotoluene could potentially be used in similar investigations [].

  • Origin: 4-Bromo-3-fluorotoluene can be synthesized in a laboratory or may be obtained from commercial suppliers [, ].
  • Significance: Research on 4-Bromo-3-fluorotoluene is limited, but due to the presence of both a bromine and fluorine atom, it may be of interest in fields like medicinal chemistry or materials science due to potential for introducing unique properties to new molecules [].

Molecular Structure Analysis

  • Key features: The molecule consists of a toluene ring (benzene ring with a methyl group) with a bromine atom attached at the 4th position and a fluorine atom at the 3rd position [].
  • Notable aspects: The presence of the electron-withdrawing bromine and fluorine atoms can affect the reactivity of the molecule compared to toluene.

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 4-bromo-3-fluorotoluene involves reacting 3-fluorotoluene with bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].

Balanced chemical equation:

CH3C6H4F + Br2 -> CH3C6H3BrF + HBr []

  • Other relevant reactions: Research on further reactions involving 4-bromo-3-fluorotoluene is scarce. However, due to the presence of reactive halogen atoms, it could potentially undergo substitution reactions or participate in coupling reactions to form new complex molecules [].

Physical And Chemical Properties Analysis

  • Melting point: Data unavailable.
  • Boiling point: Data unavailable.
  • Solubility: Expected to be slightly soluble in organic solvents like dichloromethane or chloroform due to the aromatic ring, but insoluble in water due to the non-polar nature of the molecule [].
  • Stability: The presence of bromine and fluorine suggests reasonable stability at room temperature, but decomposition may occur at high temperatures [].

There is no current research available on the specific mechanism of action of 4-bromo-3-fluorotoluene in any biological system.

  • Limited data available, but due to the presence of halogens, 4-bromo-3-fluorotoluene should be handled with care as it may be irritating to skin, eyes, and respiratory system [].
  • Always consult safety data sheets (SDS) before handling the compound [].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-3-fluorotoluene

Dates

Modify: 2023-08-15

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